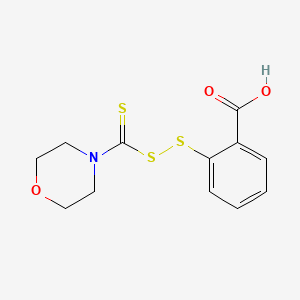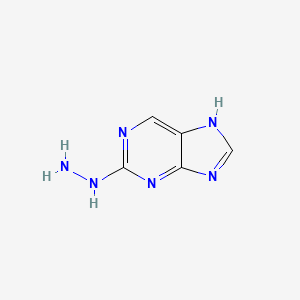![molecular formula C25H19NO B14506482 2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine CAS No. 65023-66-7](/img/structure/B14506482.png)
2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-4-phenyl-5H-1benzopyrano[4,3-b]pyridine is a complex organic compound belonging to the class of benzopyranopyridines
Preparation Methods
The synthesis of 2-(4-Methylphenyl)-4-phenyl-5H-1benzopyrano[4,3-b]pyridine typically involves multicomponent reactions. One efficient method includes a three-component reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product in excellent yields (65-98%) without the need for a metal catalyst .
Chemical Reactions Analysis
2-(4-Methylphenyl)-4-phenyl-5H-1benzopyrano[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzopyrano and pyridine rings.
Cyclization: Intramolecular cyclization reactions can be facilitated under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as p-toluene sulfonic acid .
Scientific Research Applications
2-(4-Methylphenyl)-4-phenyl-5H-1benzopyrano[4,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-4-phenyl-5H-1benzopyrano[4,3-b]pyridine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
2-(4-Methylphenyl)-4-phenyl-5H-1benzopyrano[4,3-b]pyridine can be compared with other benzopyranopyridine derivatives, such as:
- 2-(4-Methylphenyl)-4-phenyl-5H-1benzopyrano[2,3-b]pyridine : Similar structure but different ring fusion, leading to distinct biological activities.
- 2-(4-Methylphenyl)-4-phenyl-5H-1benzopyrano[3,2-b]pyridine : Another isomer with unique properties and applications.
The uniqueness of 2-(4-Methylphenyl)-4-phenyl-5H-1benzopyrano[4,3-b]pyridine lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .
Properties
CAS No. |
65023-66-7 |
|---|---|
Molecular Formula |
C25H19NO |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4-phenyl-5H-chromeno[4,3-b]pyridine |
InChI |
InChI=1S/C25H19NO/c1-17-11-13-19(14-12-17)23-15-21(18-7-3-2-4-8-18)22-16-27-24-10-6-5-9-20(24)25(22)26-23/h2-15H,16H2,1H3 |
InChI Key |
DCUPUPVWXKFOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(COC4=CC=CC=C43)C(=C2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)

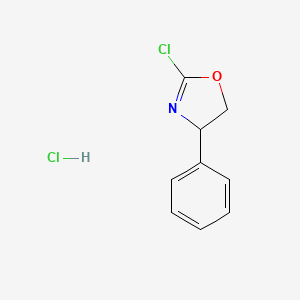
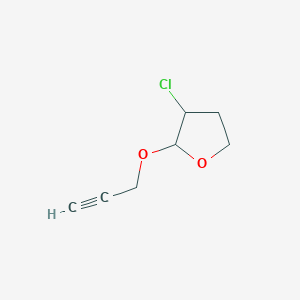
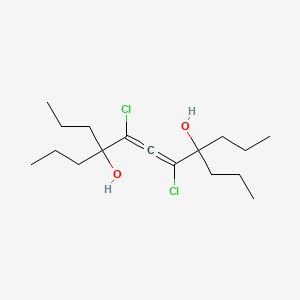
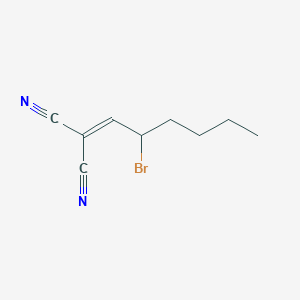

![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)
![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
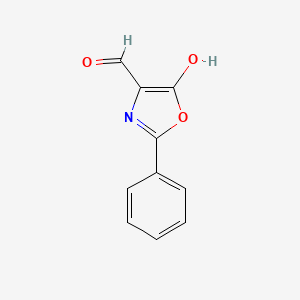
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
